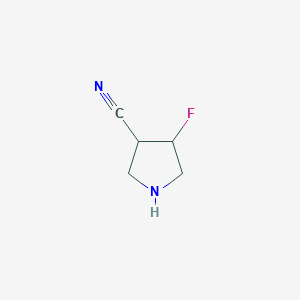

(3R,4S)-4-Fluoropyrrolidine-3-carbonitrile

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C5H7FN2 |

|---|---|

Peso molecular |

114.12 g/mol |

Nombre IUPAC |

4-fluoropyrrolidine-3-carbonitrile |

InChI |

InChI=1S/C5H7FN2/c6-5-3-8-2-4(5)1-7/h4-5,8H,2-3H2 |

Clave InChI |

YEUVHPDYVYNFIW-UHFFFAOYSA-N |

SMILES canónico |

C1C(C(CN1)F)C#N |

Origen del producto |

United States |

Synthetic Methodologies for 3r,4s 4 Fluoropyrrolidine 3 Carbonitrile and Its Stereoisomers

Asymmetric Synthetic Approaches

Asymmetric synthesis provides the most efficient pathways to chiral molecules by creating the desired stereocenters in a controlled manner, often using chiral catalysts or auxiliaries.

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After establishing the desired stereocenter(s), the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy is a powerful tool for the synthesis of enantiomerically pure compounds.

For the synthesis of a substituted pyrrolidine (B122466), a chiral auxiliary, such as an Evans oxazolidinone or an amide derived from pseudoephedrine or pseudoephenamine, can be attached to a precursor molecule. nih.govresearchgate.net The steric and electronic properties of the auxiliary then guide the diastereoselective formation of the pyrrolidine ring or the addition of substituents. For instance, an asymmetric alkylation or conjugate addition reaction can be employed to set the stereocenters at the C3 and C4 positions. nih.gov Pseudoephenamine has been noted as a particularly effective auxiliary for asymmetric alkylations, including those that form challenging quaternary carbon centers, often providing superior diastereoselectivities compared to pseudoephedrine. nih.gov

Table 1: Common Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Typical Application | Key Feature |

|---|---|---|

| Evans Oxazolidinones | Aldol reactions, Alkylations | Forms rigid chelated intermediates, providing high diastereoselectivity. researchgate.net |

| (1S,2S)-Pseudoephedrine | Alkylation of amides | Provides access to enantiomerically enriched carboxylic acids and derivatives. |

| (1S,2S)-Pseudoephenamine | Alkylation of amides | Offers enhanced stereocontrol, especially in forming quaternary centers. nih.gov |

| Camphorsultam | Various C-C bond formations | Highly crystalline derivatives facilitate purification by recrystallization. |

Organocatalytic and Metal-Catalyzed Asymmetric Reactions

The use of small organic molecules (organocatalysts) or transition metal complexes with chiral ligands to catalyze enantioselective transformations represents a highly efficient and atom-economical approach to chiral molecules. mdpi.comnih.gov

One of the most powerful methods for the stereocontrolled synthesis of the pyrrolidine ring is the transition-metal-catalyzed asymmetric 1,3-dipolar cycloaddition. nih.govnih.gov Specifically, the reaction between azomethine ylides and electron-deficient alkenes, catalyzed by a chiral copper(I) complex, can generate highly functionalized and enantioenriched pyrrolidines. nih.govrsc.org

This methodology has been successfully applied to the synthesis of fluorinated pyrrolidines. nih.govrsc.org By using fluorinated styrenes as the dipolarophiles, a variety of chiral 3,3-difluoro- and 3,3,4-trifluoropyrrolidinyl derivatives have been prepared in high yields and with excellent stereoselectivities. nih.gov The reaction typically employs a copper(I) source and a chiral ligand, which coordinate to form a chiral catalyst that controls the facial selectivity of the cycloaddition.

Table 2: Representative Results for Cu(I)-Catalyzed Asymmetric Cycloaddition for Fluoropyrrolidine Synthesis

| Substrate (Alkene) | Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| 1,1-Difluoro-4-bromostyrene | 85% | >20:1 | 90% | nih.gov |

| 1,1-Difluoro-4-(trifluoromethyl)styrene | 94% | >20:1 | 95% | nih.gov |

This approach allows for the direct and efficient construction of the core fluoropyrrolidine scaffold with multiple stereocenters controlled in a single step. bohrium.comresearchgate.net

Asymmetric hydrogenation is a cornerstone of stereoselective synthesis, allowing for the reduction of prochiral double bonds (C=C, C=N, C=O) to generate chiral centers with high enantioselectivity. acs.org In the context of pyrrolidine synthesis, a prochiral pyrroline (B1223166) precursor can be hydrogenated using a transition metal catalyst, such as rhodium, ruthenium, or iridium, complexed with a chiral phosphine (B1218219) ligand. acs.orgkcl.ac.uk

This strategy can establish the stereochemistry at the C3 and C4 positions of the pyrrolidine ring with high diastereoselectivity. The choice of catalyst and reaction conditions is critical to achieving the desired stereochemical outcome. acs.org The initial reduction of one functional group can create a stereocenter that directs the subsequent reduction of the pyrrole (B145914) ring, leading to highly functionalized pyrrolidines with multiple new stereocenters. acs.org

Table 3: Catalyst Systems for Asymmetric Hydrogenation

| Catalyst/Ligand System | Substrate Type | Application |

|---|---|---|

| Rhodium-DIPAMP | Enamides | Synthesis of chiral amino acids. |

| Ruthenium-BINAP | Alkenes, Ketones | Broadly used for asymmetric hydrogenation of various functional groups. |

Enzymatic Resolution Techniques in Chiral Pyrrolidine Synthesis

Biocatalysis offers a highly selective method for obtaining enantiomerically pure compounds under mild reaction conditions. rsc.org Enzymatic kinetic resolution is a common technique where an enzyme selectively reacts with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. nih.govacs.org This allows for the separation of the two enantiomers.

For the synthesis of chiral pyrrolidines, hydrolases such as lipases are frequently used. rsc.orgacs.org A racemic mixture of a pyrrolidine precursor, for example, a 4-hydroxy- or 3-ester-substituted derivative, can be subjected to enzymatic acylation or hydrolysis. The enzyme will selectively catalyze the reaction for one enantiomer, producing a mixture of the acylated product and the unreacted starting material, which can then be separated. Amine transaminases (ATAs) and keto reductases (KREDs) have also been employed for the stereoselective synthesis of chiral aminopyrrolidines from prochiral ketones, achieving high conversions and excellent enantiomeric excess (>99% ee). nih.gov

Table 4: Enzymes Used in the Resolution of Pyrrolidine Derivatives

| Enzyme Class | Enzyme Example | Transformation | Selectivity | Reference |

|---|---|---|---|---|

| Lipase | Candida antarctica Lipase B (CAL-B) | Esterification / Hydrolysis | High (E > 100) | rsc.org |

| Lipase | Candida antarctica Lipase A (CAL-A) | Esterification | High (E > 10) | acs.org |

| Protease | Subtilisin | Hydrolysis of amides/esters | Variable | rsc.org |

Fluorination Strategies

The introduction of the fluorine atom onto the pyrrolidine scaffold is a critical step that requires careful selection of the fluorinating agent and substrate to ensure the desired stereochemical outcome. A common and effective strategy is the nucleophilic substitution of a hydroxyl group.

Deoxyfluorination of a chiral alcohol precursor, such as a 4-hydroxypyrrolidine derivative, is a widely used method. nih.gov To obtain the (3R,4S) stereochemistry of the target molecule, one might start from a precursor with a hydroxyl group at the C4 position with (3R,4R) stereochemistry. The fluorination reaction would then need to proceed with inversion of configuration, following an SN2 mechanism.

Various reagents are available for this transformation, including diethylaminosulfur trifluoride (DAST), Deoxo-Fluor®, and specialized reagents like 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride (Fluolead). nih.gov The choice of reagent can influence the reaction efficiency and selectivity, minimizing side reactions such as elimination. A stereoselective synthesis of cis-(S,R)-3-amino-4-fluoro-1-methylpyrrolidine has been described starting from a chiral (3S,4S)-3-azido-4-hydroxypyrrolidine precursor, where deoxyfluorination conditions were developed to achieve complete inversion of the chiral center at C4. researchgate.net

Table 5: Common Deoxyfluorination Reagents for Alcohol to Fluoride (B91410) Conversion

| Reagent | Abbreviation | Typical Conditions | Comments |

|---|---|---|---|

| Diethylaminosulfur Trifluoride | DAST | CH₂Cl₂, -78 °C to rt | Widely used, but can be thermally unstable. |

| Bis(2-methoxyethyl)aminosulfur Trifluoride | Deoxo-Fluor® | THF, rt to reflux | More thermally stable and safer alternative to DAST. |

| 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride | Fluolead™ | CH₂Cl₂, rt | Crystalline solid, effective for fluorinating sensitive substrates. nih.gov |

Deoxyfluorination of Hydroxylated Pyrrolidine Precursors

Deoxyfluorination is a key strategy for the synthesis of fluorinated pyrrolidines, involving the direct replacement of a hydroxyl group with a fluorine atom. This transformation typically proceeds via an S(_N)2 mechanism, resulting in an inversion of stereochemistry at the carbon center. Consequently, to obtain the (3R,4S) configuration of the target molecule, the corresponding hydroxylated precursor, typically a derivative of (3R,4R)-4-hydroxypyrrolidine-3-carbonitrile, is required.

A range of modern fluorinating reagents are employed for this purpose, with dialkylaminosulfur trifluorides (DAST) and their analogues being prominent. Reagents such as diethylaminosulfur trifluoride (DAST), bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®), and morpholinosulfur trifluoride are frequently utilized. nih.govorganic-chemistry.org These reagents offer advantages over harsher alternatives, such as SF(_4), by providing milder reaction conditions and improved safety profiles. core.ac.uk For instance, Deoxo-Fluor® is noted for its enhanced thermal stability compared to DAST. organic-chemistry.orgcore.ac.uk Newer crystalline reagents like XtalFluor-E® and XtalFluor-M® have been developed to be even more stable and easier to handle, often used with promoters like Et(_3)N·3HF to effectively convert alcohols to alkyl fluorides with fewer elimination side products. nih.gov

The synthesis of cis- and trans-4-fluoro-L-proline from (2S,4R)-N-Boc-4-hydroxy-L-proline highlights this approach. nih.gov In one pathway, a di-tert-butyl protected (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate was treated with morpholinosulfur trifluoride in dichloromethane. The reaction proceeded with inversion of configuration to yield the (2S,4S)-4-fluoropyrrolidine derivative, which is analogous to the stereochemical transformation needed for the target nitrile. nih.gov

| Reagent | Typical Precursor | Key Features | Reference |

|---|---|---|---|

| DAST (Diethylaminosulfur trifluoride) | Hydroxyproline derivatives | Widely used, effective but requires careful handling due to thermal instability. | nih.gov |

| Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) | β-hydroxy amides, Hydroxyproline derivatives | More thermally stable and safer than DAST for larger scale reactions. | organic-chemistry.orgcore.ac.uk |

| Morpholinosulfur trifluoride | Protected 4-hydroxy-L-proline | Safer alternative to DAST, used in automated synthesis. | nih.gov |

| XtalFluor® Reagents | Alcohols | Crystalline, stable, easy to handle; used with promoters to minimize side reactions. | nih.gov |

Electrophilic Fluorination Methods for Pyrrolidine Derivatives

Electrophilic fluorination introduces a fluorine atom by reacting a carbon-centered nucleophile, such as an enolate or silyl (B83357) enol ether, with an electrophilic fluorine source ("F}"). wikipedia.org This approach is an alternative to nucleophilic methods and relies on reagents containing a nitrogen-fluorine bond, which are generally more stable and safer than older reagents based on O-F bonds or elemental fluorine. wikipedia.org

Commonly used electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor® (F-TEDA-BF(_4)). wikipedia.orgnih.gov These reagents are effective for the fluorination of a wide array of substrates, including active methylene (B1212753) compounds. nih.gov For the synthesis of the target compound, this would involve the generation of a carbanion or enolate at the C4 position of a suitable pyrrolidine-3-carbonitrile (B51249) precursor, followed by quenching with the electrophilic fluorine source.

The stereochemical outcome of such reactions depends on the substrate and the reaction conditions. Diastereoselective fluorination can be achieved by using chiral substrates or chiral fluorinating agents. For instance, the fluorination of chiral imide enolates has been shown to proceed with high diastereoselectivity. While specific examples detailing the electrophilic fluorination to produce (3R,4S)-4-Fluoropyrrolidine-3-carbonitrile are not prevalent in readily available literature, the general methodology is well-established for creating α-fluoro carbonyl compounds and related structures. The challenge lies in controlling the stereochemistry at the newly formed C-F bond.

| Reagent | Abbreviation | Typical Substrates | Reference |

|---|---|---|---|

| N-Fluorobenzenesulfonimide | NFSI | Enolates, Silyl enol ethers, Carbanions | wikipedia.orgnih.gov |

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Enol acetates, Enamines, Aromatics | nih.gov |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | Grignard reagents, Aryllithiums | wikipedia.org |

Nucleophilic Fluorination Approaches

Nucleophilic fluorination is a classic and reliable method for forming C-F bonds, typically through an S(_N)2 reaction. This pathway involves the displacement of a good leaving group by a nucleophilic fluoride source, such as an alkali metal fluoride (e.g., KF, CsF) or tetraalkylammonium fluoride (e.g., TBAF). The reaction proceeds with inversion of configuration, making it a powerful tool for stereocontrolled synthesis.

To synthesize this compound using this method, a precursor with a leaving group at the C4 position and (3R,4R) stereochemistry is required. Suitable leaving groups include tosylates, mesylates, or triflates, which can be readily prepared from the corresponding (3R,4R)-4-hydroxypyrrolidine precursor.

The synthesis of 4-fluoroprolines frequently employs this strategy. For example, a tosylated derivative of (2S,4R)-4-hydroxyproline was used as a precursor for nucleophilic radiofluorination with [F]fluoride to produce cis-4-[F]fluoro-L-proline. nih.gov The reaction of the corresponding (2S,4S)-tosyloxy precursor with [F]fluoride similarly yielded trans-4-[F]fluoro-L-proline, demonstrating the stereospecificity of the nucleophilic substitution. nih.gov Although this method is robust, attempts to use TBAF for non-radioactive synthesis have sometimes led to elimination byproducts instead of substitution. nih.gov

Multi-step Linear and Convergent Syntheses

Routes from Readily Available Chiral Precursors

The synthesis of optically pure compounds like this compound often begins with precursors from the "chiral pool." 4-Hydroxyproline is an exceptionally common and versatile starting material for constructing substituted pyrrolidine rings. mdpi.compku.edu.cn Its inherent stereochemistry provides a scaffold upon which further modifications can be made.

A typical synthetic sequence starting from (2S,4R)-4-hydroxy-L-proline (Hyp) involves several steps of functional group manipulation. nih.govmdpi.com For instance, to access the trans-fluoro isomer, the stereochemistry at the C4 hydroxyl group must first be inverted. This can be accomplished via a Mitsunobu reaction or through an oxidation-reduction sequence. nih.gov Once the desired hydroxyl stereoisomer is obtained, it can be converted to a fluoropyrrolidine using one of the fluorination methods described previously (e.g., deoxyfluorination or nucleophilic substitution of a sulfonate ester). nih.gov The nitrile group can be introduced at various stages, for example, from a corresponding carboxylic acid or aldehyde, or it can be carried through the synthesis from an earlier intermediate.

Cyclization Reactions in Pyrrolidine Ring Formation

Instead of modifying a pre-existing pyrrolidine ring, the heterocyclic core can be constructed through the cyclization of an acyclic precursor. This approach allows for the strategic placement of substituents prior to ring formation.

Nitrile Anion Cyclization for Pyrrolidine Ring Construction

A powerful strategy for forming substituted pyrrolidines involves the intramolecular cyclization of a nitrile-stabilized carbanion. nih.govresearchgate.net This method leverages the ability of the cyano group to stabilize an adjacent anion, which then acts as an intramolecular nucleophile to close the ring.

A notable example describes the asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization. nih.govresearchgate.net The key step is a 5-exo-tet cyclization where the nitrile-stabilized anion attacks an electrophilic carbon, forming the five-membered ring. This process can concomitantly create multiple stereocenters with a high degree of control. In this specific synthesis, a substrate was prepared via conjugate addition of a hindered secondary amine to acrylonitrile. The subsequent cyclization, promoted by a strong base like lithium hexamethyldisilazide (LiHMDS), proceeded with clean inversion of configuration at the C4 center, affording the desired trans-substituted pyrrolidine in high yield and enantiomeric excess. nih.govresearchgate.net The use of diethyl chlorophosphate as an activating group for the nitrile was found to be optimal. nih.gov This methodology demonstrates a convergent and highly efficient route to stereochemically complex pyrrolidine structures.

| Reagent/Component | Role | Example | Reference |

|---|---|---|---|

| Lithium hexamethyldisilazide | Base | Deprotonation α to the nitrile group to form the carbanion. | nih.govresearchgate.net |

| Diethyl chlorophosphate | Activating Group | Enhances the acidity of the proton α to the nitrile. | nih.gov |

| Acrylonitrile | Cyclization Precursor Component | Provides the C2 and C3 atoms of the pyrrolidine ring and the nitrile group. | nih.govresearchgate.net |

Intramolecular Aza-Michael Reactions for Fluorinated Pyrrolidine Derivatives

The intramolecular aza-Michael addition is a powerful and widely utilized strategy for the construction of nitrogen-containing heterocyclic compounds, including pyrrolidines. This reaction involves the intramolecular conjugate addition of a nitrogen nucleophile to an activated alkene. In the context of synthesizing fluorinated pyrrolidine derivatives, this approach offers a direct route to the desired cyclic core.

A plausible synthetic pathway to 4-fluoropyrrolidine-3-carbonitrile stereoisomers via an intramolecular aza-Michael reaction would commence with an acyclic precursor containing a nitrogen nucleophile (such as a primary amine or a protected amine), a fluorine atom at the appropriate position, and an α,β-unsaturated nitrile moiety. The stereochemistry of the final product is dependent on the stereocenters present in the acyclic precursor and the conditions of the cyclization reaction.

One relevant study showcases the synthesis of fluoropyrrolidines through the intramolecular aza-Michael addition of an aminofluorovinylsulfone. This work highlights the diastereoselective nature of the cyclization, leading preferentially to the anti-N-benzylpyrrolidine sulfone. While this example results in a sulfone rather than a nitrile substituent, the underlying principle of the diastereoselective cyclization is applicable. The reaction proceeds via a 5-endo-trig cyclization, and the stereochemical outcome is influenced by the steric and electronic factors of the substituents on the acyclic precursor.

The general approach would involve the synthesis of a suitable acyclic precursor, such as an amino-fluoro-cyano-alkene. The key intramolecular aza-Michael addition step would then be initiated, typically under basic or acidic conditions, or through organocatalysis, to induce cyclization. The choice of catalyst and reaction conditions is crucial for controlling the diastereoselectivity of the newly formed stereocenters.

Diastereoselective Control and Optimization in Pyrrolidine Synthesis

Achieving a high level of diastereoselective control is paramount in the synthesis of complex molecules like this compound. The relative stereochemistry of the substituents on the pyrrolidine ring significantly influences the biological activity of the compound. The optimization of reaction conditions for the intramolecular aza-Michael reaction is therefore a critical aspect of the synthetic strategy.

Research into the enantioselective synthesis of fluorinated indolizidinone derivatives provides valuable insights into the optimization of intramolecular aza-Michael reactions for constructing fluorinated pyrrolidine rings. In this study, various catalysts, solvents, and temperatures were screened to maximize both the yield and the enantiomeric excess of the cyclized product. The findings from this research can be extrapolated to inform the diastereoselective synthesis of 4-fluoropyrrolidine-3-carbonitriles.

Key parameters that can be varied to optimize the diastereoselectivity of the intramolecular aza-Michael reaction include:

Catalyst: The choice of catalyst is often the most critical factor. Chiral catalysts, such as those derived from cinchona alkaloids or BINOL, can induce high levels of stereocontrol. Both covalent and non-covalent catalysis strategies have been successfully employed.

Solvent: The polarity and coordinating ability of the solvent can influence the transition state of the cyclization, thereby affecting the diastereomeric ratio of the product.

Temperature: Lower reaction temperatures often lead to higher diastereoselectivity by favoring the kinetically controlled product.

Protecting Groups: The nature of the protecting group on the nitrogen nucleophile can influence its reactivity and the steric environment of the cyclization, thus impacting the stereochemical outcome.

A systematic study of these parameters is essential to develop a highly diastereoselective synthesis of the desired (3R,4S) stereoisomer of 4-Fluoropyrrolidine-3-carbonitrile.

The following table, adapted from a study on a related intramolecular aza-Michael reaction, illustrates the effect of different catalysts and solvents on the stereochemical outcome and yield of the reaction.

Table 1: Optimization of Enantioselective Intramolecular Aza-Michael Reaction

| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Ratio (er) |

|---|---|---|---|---|---|

| 1 | Hydroquinine-derived primary amine I / Trifluoroacetic acid | Toluene | 60 | No reaction | - |

| 2 | Chiral Phosphoric Acid II | Toluene | Room Temp | 79 | 61.5:38.5 |

| 3 | Chiral Phosphoric Acid III | Dichloromethane | Room Temp | 82 | 87.5:12.5 |

| 4 | Chiral Phosphoric Acid IV | Chloroform | Room Temp | 90 | 90.5:9.5 |

| 5 | Chiral Phosphoric Acid IV | Toluene | Room Temp | 85 | 88.5:11.5 |

| 6 | Chiral Phosphoric Acid IV | Tetrahydrofuran (B95107) | Room Temp | 75 | 85:15 |

| 7 | Chiral Phosphoric Acid IV | Acetonitrile | Room Temp | 60 | 82:18 |

| 8 | Triflimide V | Chloroform | Room Temp | 88 | 59:41 |

This data demonstrates that the choice of both the chiral catalyst and the solvent significantly impacts the yield and enantioselectivity of the intramolecular aza-Michael reaction. Such optimization studies are crucial for the development of a synthetic route to this compound with high stereochemical purity.

Stereochemical and Conformational Analysis of 3r,4s 4 Fluoropyrrolidine 3 Carbonitrile

Impact of Fluorine Substitution on Pyrrolidine (B122466) Ring Pucker

The five-membered pyrrolidine ring is not planar; it adopts puckered conformations, typically described as "envelope" or "twist" forms, to alleviate torsional strain. The position of the substituents plays a critical role in determining the preferred pucker. In substituted prolines, which are structurally related to fluoropyrrolidines, the Cγ carbon (C4) is often displaced from the plane formed by the other four ring atoms. This leads to two primary envelope conformations: Cγ-exo (where C4 is puckered away from the substituent at C2) and Cγ-endo (where C4 is puckered towards the substituent at C2). researchgate.netnih.gov

The substitution of a hydrogen atom with fluorine at the C4 position exerts a powerful influence on this puckering equilibrium. nih.gov This control is primarily governed by stereoelectronic effects, where the highly electronegative fluorine atom prefers a pseudo-axial orientation. nih.gov This preference is dictated by a stabilizing gauche interaction between the fluorine and the endocyclic nitrogen. nih.gov

For 4-fluorinated prolines, the stereochemistry at C4 determines the ring pucker preference:

(4R)-fluoroproline (trans-isomer relative to the C2 carboxylate) strongly favors a Cγ-exo pucker. nih.govugent.be

(4S)-fluoroproline (cis-isomer relative to the C2 carboxylate) strongly favors a Cγ-endo pucker. nih.govugent.be

In (3R,4S)-4-Fluoropyrrolidine-3-carbonitrile, the fluorine and carbonitrile groups are in a trans configuration. Drawing parallels from fluoroproline studies, the strong stereoelectronic preference of the C4-fluorine for a pseudo-axial position would be expected to dominate the conformational landscape, forcing the ring into a pucker that accommodates this arrangement. This effect can be so pronounced that it overrides other conformational tendencies within a molecule. nih.gov It is also noteworthy that solvation can influence the puckering preference, sometimes reversing the trend observed in the gas phase. biorxiv.org

| Compound Type | Stereochemistry at C4 | Favored Ring Pucker | Primary Driving Force |

|---|---|---|---|

| (4R)-Fluoroproline | trans (relative to C2-COOH) | Cγ-exo | Gauche effect (F prefers pseudo-axial orientation) |

| (4S)-Fluoroproline | cis (relative to C2-COOH) | Cγ-endo | Gauche effect (F prefers pseudo-axial orientation) |

| This compound | trans (F relative to CN) | Predicted to be strongly biased | Gauche effect and other stereoelectronic interactions |

Stereoelectronic Effects in Fluoropyrrolidines: Anomeric and Gauche Interactions

Stereoelectronic effects, which involve the spatial arrangement of orbitals, are fundamental to understanding the stability and conformation of fluorinated pyrrolidines. beilstein-journals.orgresearchgate.net The two most significant effects in these systems are the gauche effect and the anomeric effect.

The gauche effect describes the tendency of a conformation with adjacent electronegative substituents to be more stable when they are in a gauche (60° dihedral angle) rather than an anti (180° dihedral angle) arrangement. wikipedia.org This phenomenon is explained by a stabilizing hyperconjugation interaction, where electron density is donated from a C-H bonding orbital (σ) into an adjacent C-F anti-bonding orbital (σ*). wikipedia.org This overlap is maximized in the gauche conformation. wikipedia.org In 4-fluoropyrrolidines, the gauche interaction between the C4-F bond and the C5-N bond is a key factor stabilizing the pseudo-axial position of the fluorine atom. nih.gov

The anomeric effect is a related phenomenon, typically referring to the preference for an axial conformation of an electronegative substituent at the anomeric carbon (C2) of a pyranose ring. In fluoropyrrolidines, a generalized anomeric effect can occur, involving the delocalization of the nitrogen lone pair (nN) into the σ* orbital of a C-F bond (nN→σ*CF). beilstein-journals.orgresearchgate.netnih.gov This interaction is particularly strong and conformation-directing when the fluorine is at the C2 position (an α-fluoro isomer). beilstein-journals.orgnih.gov

For this compound, the fluorine is at C4, so the classical nN→σC2-F anomeric effect is not present. However, the conformational equilibrium is still heavily influenced by a network of hyperconjugative interactions, including the aforementioned gauche effect (σCH→σCF). The relative stability of different ring puckers is determined by a delicate balance between these stabilizing orbital interactions and destabilizing steric and electrostatic repulsions. beilstein-journals.orgresearchgate.netnih.gov

Analysis of Rotational Isomerism and Conformer Stability

Quantum chemical calculations on related difluorinated pyrrolidines have shown that the conformational landscape is dictated by the interplay of anomeric effects, gauche effects, and Lewis-type (steric/electrostatic) interactions. beilstein-journals.orgnih.govbeilstein-journals.org While stabilizing hyperconjugative effects can be significant, they are often weighed against steric clashes or unfavorable dipole-dipole interactions. For instance, in some difluoropyrrolidine isomers, conformers that would benefit from stabilizing electron delocalization are high in energy due to overwhelming steric repulsion between the two fluorine atoms. beilstein-journals.org

In this compound, the trans relationship between the bulky cyano group and the fluorine atom likely minimizes direct steric repulsion. The dominant factor in conformer stability is therefore expected to be the gauche effect, which strongly favors a pseudo-axial orientation for the fluorine atom. This leads to a highly biased equilibrium, where one specific ring pucker is significantly more populated than others. The stability of this preferred conformer is a direct consequence of maximizing favorable orbital overlaps while minimizing steric strain.

Advanced Spectroscopic Characterization for Stereochemical Assignment (e.g., NMR Spectroscopy including ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the stereochemistry and conformational preferences of fluorinated molecules. ugent.be A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a wealth of structural data. rsc.orgnih.goved.ac.uk

¹⁹F NMR Spectroscopy is particularly powerful due to several key properties of the ¹⁹F nucleus:

High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, making it nearly as sensitive as ¹H. nih.gov

Large Chemical Shift Range: The ¹⁹F chemical shifts are highly sensitive to the local electronic environment and can span over 200 ppm, which minimizes signal overlap and provides a sensitive probe for conformational changes. mdpi.com

Spin-Spin Coupling: ¹⁹F couples to ¹H and ¹³C nuclei over multiple bonds, and the magnitude of these J-couplings provides valuable dihedral angle and connectivity information. rsc.orged.ac.uk

For this compound, specific NMR techniques are employed for stereochemical assignment:

¹H-¹H Coupling Constants (³JHH): The vicinal coupling constants between protons on the pyrrolidine ring can be used with the Karplus equation to estimate dihedral angles and thus deduce the ring's pucker.

¹H-¹⁹F Heteronuclear Overhauser Effect Spectroscopy (HOESY): This 2D NMR experiment detects through-space interactions. A cross-peak between the fluorine atom and specific protons on the ring can confirm their spatial proximity, which is crucial for assigning relative stereochemistry (cis vs. trans). acs.org

¹⁹F-Detected Experiments: A suite of modern NMR experiments uses the ¹⁹F nucleus as the primary probe to elucidate the structure of the surrounding molecular framework, which is especially useful in complex mixtures or when proton spectra are crowded. rsc.orgnih.govrsc.orgnih.gov

| NMR Parameter | Experiment | Structural Information Provided |

|---|---|---|

| ¹⁹F Chemical Shift (δF) | 1D ¹⁹F NMR | Highly sensitive to local electronic environment and conformation. |

| ³JHH | 1D/2D ¹H NMR (COSY) | Provides dihedral angle information via Karplus relationship to determine ring pucker. |

| JHF / JCF | 1D/2D Heteronuclear NMR | Confirms connectivity and provides through-bond distance/angle information. |

| NOE / HOESY | 2D NOESY / HOESY | Identifies through-space proximity between nuclei, confirming relative stereochemistry. acs.org |

Methodologies for Chiral Purity Determination and Enantiomeric Excess Evaluation

Ensuring the chiral purity of a single enantiomer like this compound is critical in many applications. Several analytical techniques are employed to determine enantiomeric excess (ee).

Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common and reliable methods. The enantiomers are separated on a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times. The relative area of the two peaks in the chromatogram allows for precise quantification of the ee. nih.gov This method can be developed for both analytical quality control and preparative-scale separation.

NMR Spectroscopy with Chiral Auxiliaries: This approach involves converting the enantiomers into diastereomers, which have different physical properties and are distinguishable by NMR.

Chiral Derivatizing Agents (CDAs): The pyrrolidine nitrogen can be reacted with a chiral reagent, such as Mosher's acid chloride, to form stable diastereomeric amides. researchgate.net These diastereomers will exhibit distinct signals in both ¹H and ¹⁹F NMR spectra. The integration of these separate signals provides a direct measure of the enantiomeric ratio.

Chiral Solvating Agents (CSAs): A chiral agent is added to the NMR sample, which forms transient, non-covalent diastereomeric complexes with the enantiomers. rsc.org This association induces small chemical shift differences between the signals of the R and S enantiomers, allowing for their resolution and quantification. This method is advantageous as it is non-destructive and does not require chemical modification of the analyte.

Mass Spectrometry (MS): Chiral analysis by MS also relies on creating diastereomeric distinction. A chiral selector is introduced, and the resulting diastereomeric ions may show different fragmentation patterns or stabilities in the gas phase, allowing for differentiation. nih.gov

These methods, particularly chiral HPLC and NMR with derivatizing agents, provide robust and accurate means to assess the enantiomeric purity of chiral substituted pyrrolidines. nih.govacs.org

Chemical Reactivity and Functional Group Transformations of 3r,4s 4 Fluoropyrrolidine 3 Carbonitrile

Reactivity of the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group in (3R,4S)-4-Fluoropyrrolidine-3-carbonitrile is a versatile functional handle that can undergo a variety of transformations, including hydrolysis, reduction, and nucleophilic additions.

Hydrolysis to Carboxylic Acids and Amides

The hydrolysis of nitriles is a fundamental transformation that typically proceeds in two stages: initial hydration to form an amide, followed by further hydrolysis to a carboxylic acid. This process can be catalyzed by either acid or base.

Under acidic conditions, the nitrile is heated with an aqueous acid such as hydrochloric acid or sulfuric acid. The reaction proceeds via protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, facilitating the attack of water. The resulting imidic acid tautomerizes to the more stable amide. Prolonged heating in the presence of acid will then hydrolyze the amide to the corresponding carboxylic acid, (3R,4S)-4-Fluoropyrrolidine-3-carboxylic acid, and an ammonium (B1175870) salt.

Base-catalyzed hydrolysis involves heating the nitrile with an aqueous solution of a base like sodium hydroxide (B78521). The hydroxide ion acts as a nucleophile, attacking the electrophilic carbon of the nitrile. The intermediate imidic acid is deprotonated and then tautomerizes to the amide. Subsequent hydrolysis of the amide under basic conditions yields the carboxylate salt, which upon acidic workup, provides the carboxylic acid. The intermediate, (3R,4S)-4-Fluoropyrrolidine-3-carboxamide, can often be isolated by carefully controlling the reaction conditions.

Table 1: Predicted Products of Nitrile Hydrolysis

| Starting Material | Reagents and Conditions | Intermediate Product | Final Product |

|---|---|---|---|

| This compound | Dilute HCl, heat | (3R,4S)-4-Fluoropyrrolidine-3-carboxamide | (3R,4S)-4-Fluoropyrrolidine-3-carboxylic acid |

Reduction to Amines

The nitrile group can be reduced to a primary amine, which in the case of this compound, would yield (3R,4S)-4-fluoro-3-(aminomethyl)pyrrolidine. This transformation is of significant synthetic utility as it provides a route to diamine structures.

Common reducing agents for this purpose include lithium aluminum hydride (LiAlH4) and catalytic hydrogenation. Reduction with LiAlH4 in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) is a powerful method for converting nitriles to primary amines. The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon.

Catalytic hydrogenation offers a milder alternative. This method typically employs a metal catalyst such as Raney nickel, platinum, or palladium, under an atmosphere of hydrogen gas. The choice of catalyst and reaction conditions (temperature, pressure, solvent) can be optimized to achieve high yields and selectivity. For instance, hydrogenation using Raney nickel in an alcoholic solvent saturated with ammonia (B1221849) is a common industrial practice to suppress the formation of secondary amine byproducts.

Table 2: Predicted Conditions for Nitrile Reduction

| Starting Material | Reagents and Conditions | Product |

|---|---|---|

| This compound | 1. LiAlH4, THF; 2. H2O | (3R,4S)-4-fluoro-3-(aminomethyl)pyrrolidine |

Nucleophilic Additions to the Nitrile Functionality

The electrophilic carbon atom of the nitrile group is susceptible to attack by various nucleophiles. Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), can add to the nitrile to form imine anions. Subsequent hydrolysis of these intermediates leads to the formation of ketones. This reaction provides a valuable method for carbon-carbon bond formation. The specific ketone formed would depend on the R group of the organometallic reagent used.

Transformations of the Pyrrolidine (B122466) Ring System

The pyrrolidine ring, being a secondary amine, is nucleophilic and can readily undergo reactions at the nitrogen atom. The presence of the fluorine atom at the C-4 position can influence the reactivity of the ring through electronic effects.

N-Alkylation and Acylation Reactions

The nitrogen atom of the pyrrolidine ring in this compound is a nucleophilic center and can be easily functionalized through N-alkylation and N-acylation reactions.

N-Alkylation can be achieved by reacting the pyrrolidine with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base to neutralize the hydrogen halide byproduct. Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride, is another effective method for N-alkylation that offers broader substrate scope.

N-Acylation involves the reaction of the pyrrolidine with acylating agents such as acid chlorides, acid anhydrides, or activated esters. These reactions are typically carried out in the presence of a base (e.g., triethylamine, pyridine) to scavenge the acid generated. A common N-acylation is the introduction of a tert-butoxycarbonyl (Boc) protecting group using di-tert-butyl dicarbonate (B1257347) (Boc2O). This protecting group is valuable in multi-step syntheses as it can be readily removed under acidic conditions.

Table 3: Examples of N-Functionalization Reactions

| Starting Material | Reagent | Reaction Type | Product |

|---|---|---|---|

| This compound | Benzyl bromide, K2CO3 | N-Alkylation | (3R,4S)-1-Benzyl-4-fluoropyrrolidine-3-carbonitrile |

| This compound | Acetic anhydride, Et3N | N-Acylation | (3R,4S)-1-Acetyl-4-fluoropyrrolidine-3-carbonitrile |

Derivatization at Specific Ring Positions (e.g., C-2 and C-4)

Further derivatization at the carbon atoms of the pyrrolidine ring is more challenging and generally requires specific synthetic strategies. The C-2 position, being alpha to the nitrogen, could potentially be functionalized after N-protection through deprotonation with a strong base followed by reaction with an electrophile.

The C-4 position is already substituted with a fluorine atom. While direct substitution of the fluorine is difficult, elimination reactions to form a double bond between C-3 and C-4 could be envisioned under strong basic conditions, although this would lead to the loss of stereochemistry. The reactivity at this position is highly dependent on the specific reaction conditions and the nature of the substituents on the ring.

Regioselective and Stereoselective Functionalization Strategies

The structure of this compound presents several sites for potential functionalization: the pyrrolidine nitrogen, the carbon atom alpha to the nitrile group (C3), and the nitrile group itself. Regioselective and stereoselective transformations would aim to modify one of these sites specifically, while preserving the stereochemistry at the C3 and C4 positions.

N-Functionalization of the Pyrrolidine Ring

The secondary amine of the pyrrolidine ring is a primary site for functionalization. Reactions at this position are typically regioselective.

N-Alkylation: Introduction of alkyl groups onto the pyrrolidine nitrogen could be achieved through reactions with alkyl halides or reductive amination. The stereocenters at C3 and C4 would likely remain unaffected during these transformations.

N-Acylation: Acylation of the secondary amine with acyl chlorides or anhydrides would yield N-acylpyrrolidine derivatives. This is a common strategy to introduce a variety of functional groups and to modify the electronic properties of the nitrogen atom.

Reactions at the C3 Position

Functionalization at the C3 position, which is alpha to the nitrile group, would be challenging due to the presence of the fluorine atom at the adjacent C4 position. The acidity of the C-H bond at C3 could potentially be exploited for deprotonation followed by alkylation. However, the stereochemical outcome of such reactions would be of critical importance, and maintaining the desired (3R,4S) configuration would be a significant synthetic challenge.

Transformations of the Nitrile Group

The nitrile group offers a versatile handle for a range of chemical transformations.

Hydrolysis: Acidic or basic hydrolysis of the nitrile would lead to the corresponding carboxylic acid or carboxylate, respectively. This would provide access to (3R,4S)-4-fluoropyrrolidine-3-carboxylic acid, a potentially valuable building block.

Reduction: Reduction of the nitrile group, for instance with reducing agents like lithium aluminum hydride, would yield the corresponding primary amine, (3R,4S)-4-fluoro-3-(aminomethyl)pyrrolidine.

Addition of Organometallic Reagents: Reaction of the nitrile with organometallic reagents, such as Grignard reagents, could be employed to synthesize ketones.

Without specific experimental data from the scientific literature for this compound, any discussion of reaction conditions, yields, and stereochemical outcomes would be purely speculative.

Applications in Advanced Organic Synthesis Research

Utilization as a Chiral Building Block in Complex Molecule Construction

The inherent chirality of (3R,4S)-4-Fluoropyrrolidine-3-carbonitrile makes it a highly sought-after building block in asymmetric synthesis. The defined stereochemistry at the 3rd and 4th positions of the pyrrolidine (B122466) ring allows for the precise construction of stereochemically complex target molecules. The pharmaceutical industry, in particular, has a significant demand for enantiomerically pure compounds, as the biological activity of a drug often resides in a single enantiomer. The pyrrolidine scaffold itself is a prevalent structural motif in numerous natural products and synthetic drugs. By providing a pre-defined stereochemical framework, this fluorinated building block streamlines the synthesis of intricate molecular architectures, obviating the need for challenging stereoselective reactions later in the synthetic sequence.

Precursor for Fluorinated Amino Acid Derivatives in Academic Research

Fluorinated amino acids are of significant interest to medicinal chemists due to their potential to enhance the properties of peptides and proteins, such as increased metabolic stability and altered binding affinities. The this compound scaffold serves as a valuable precursor for the synthesis of novel fluorinated amino acid derivatives. The nitrile group can be hydrolyzed to a carboxylic acid, and the secondary amine of the pyrrolidine ring can be further functionalized to yield a variety of non-natural amino acids with unique conformational constraints imposed by the fluorinated pyrrolidine ring. The introduction of fluorine into amino acids can modulate their acidity, basicity, and lipophilicity, offering a powerful tool for fine-tuning the properties of peptides and peptidomimetics in academic research.

Scaffold Construction for Pyrrolidine-Containing Heterocycles

The pyrrolidine ring is a fundamental heterocyclic scaffold in a vast number of biologically active compounds. This compound provides a robust and versatile starting point for the construction of more complex pyrrolidine-containing heterocyclic systems. The nitrile and amine functionalities offer orthogonal handles for a wide range of chemical transformations, allowing for the elaboration of the pyrrolidine core into diverse molecular frameworks. This approach is particularly valuable in the discovery of new therapeutic agents, where the exploration of novel chemical space is paramount.

Synthon for Pyrrolidine-Based Inhibitors in Medicinal Chemistry Research

The fluorinated pyrrolidine moiety is a key pharmacophore in a number of enzyme inhibitors. For instance, derivatives of 4-fluoropyrrolidine-2-carbonitrile (B8495706) have been identified as potent inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism and a target for the treatment of type 2 diabetes. While not the exact stereoisomer, this highlights the potential of the 4-fluoropyrrolidine scaffold in inhibitor design. The fluorine atom can engage in favorable interactions with the enzyme's active site, and the nitrile group can act as a covalent or non-covalent warhead. The specific stereochemistry of this compound can be crucial for achieving high potency and selectivity for a particular enzyme target.

Role in the Development of Research Probes and Intermediates

Beyond its direct incorporation into potential drug candidates, this compound can also serve as a crucial intermediate in the synthesis of research probes. The fluorine atom can be replaced with a radioactive isotope, such as ¹⁸F, to generate positron emission tomography (PET) tracers for in vivo imaging of biological processes. Furthermore, the versatile functionality of this building block allows for the attachment of fluorescent dyes or other reporter groups, enabling the creation of chemical probes to study the localization and function of specific proteins or enzymes.

Strategic Incorporation of Fluorine into Chiral Frameworks for Research Purposes

The decision to incorporate fluorine into a chiral molecule is a strategic one, aimed at leveraging the unique properties of this element to enhance molecular performance. In a chiral framework like this compound, the fluorine atom can exert a profound influence on the molecule's conformation and electronic properties. This can lead to improved metabolic stability by blocking sites of oxidative metabolism, increased binding affinity to biological targets through the formation of favorable intermolecular interactions, and altered pKa values of nearby functional groups. The strategic placement of fluorine in a specific stereochemical context is a powerful tool for medicinal chemists to optimize the drug-like properties of a lead compound.

Data Tables

Table 1: Physicochemical Properties of Pyrrolidine

| Property | Value |

| Chemical formula | C₄H₉N |

| Molar mass | 71.123 g·mol⁻¹ |

| Appearance | Clear colorless liquid |

| Density | 0.866 g/cm³ |

| Melting point | −63 °C (−81 °F; 210 K) |

| Boiling point | 87 °C (189 °F; 360 K) |

| Solubility in water | Miscible |

| Acidity (pKa) | 11.27 (of conjugate acid in water) |

This data is for the parent compound, pyrrolidine, to provide context for the scaffold.

Theoretical and Computational Investigations of 3r,4s 4 Fluoropyrrolidine 3 Carbonitrile

Quantum Chemical Calculations for Structural Elucidation and Stability Assessment

Quantum chemical calculations are fundamental to determining the three-dimensional structure and thermodynamic stability of (3R,4S)-4-Fluoropyrrolidine-3-carbonitrile. Methods such as Density Functional Theory (DFT), particularly with hybrid functionals like B3LYP, and ab initio methods like Møller-Plesset perturbation theory (MP2), are employed to perform geometry optimization. These calculations refine the molecule's structure to find the lowest energy conformation, providing precise data on bond lengths, bond angles, and dihedral angles.

The stability of the molecule is assessed by calculating its total electronic energy. The specific stereochemistry, (3R,4S), dictates a trans relationship between the fluorine and nitrile substituents on the pyrrolidine (B122466) ring. Computational analysis can quantify the energetic preferences for the substituents to be in pseudo-axial or pseudo-equatorial positions, which is crucial for understanding the dominant conformation in the gas phase or in solution. High-level calculations can confirm the equilibrium molecular structure and compare it with data from experimental techniques like X-ray diffraction if available. finechem-mirea.ru

Illustrative Data Table: Calculated Geometric Parameters

Below is an example of the type of data generated from a geometry optimization calculation, showing key structural parameters.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Calculated Value |

| Bond Length | C3 | C-Nitrile | 1.47 Å | |

| Bond Length | C4 | F | 1.39 Å | |

| Bond Angle | H | C3 | C-Nitrile | 109.5° |

| Dihedral Angle | F | C4 | C3 | C-Nitrile |

Reaction Mechanism Studies and Transition State Analysis

Theoretical methods are crucial for mapping out potential reaction pathways involving this compound. By calculating the potential energy surface, computational chemists can identify the transition states that connect reactants to products. nih.gov This analysis is vital for predicting reactivity, understanding reaction kinetics, and rationalizing the formation of specific products.

For instance, the nitrile group could undergo hydrolysis or reduction, or the fluorine atom could be involved in a nucleophilic substitution reaction. Computational studies would model these transformations by locating the transition state structure for each proposed step. The energy barrier, or activation energy, can be calculated, providing a quantitative measure of how fast the reaction is likely to proceed. researchgate.net The imaginary frequency associated with the transition state confirms that it is a true saddle point on the potential energy surface. nih.gov Such studies provide deep mechanistic insights that are often difficult to obtain through experimental means alone.

Illustrative Data Table: Calculated Energies for a Hypothetical Reaction

This table illustrates the kind of thermodynamic data that would be calculated for a proposed reaction pathway.

| Species | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| Reactants | 0.0 | 0.0 |

| Transition State | +25.4 | +26.1 |

| Products | -15.2 | -14.8 |

Molecular Dynamics Simulations for Conformational Landscapes and Dynamics

While quantum chemical calculations provide a static picture of the lowest energy structure, molecules are dynamic entities. Molecular dynamics (MD) simulations are used to explore the conformational landscape and dynamics of this compound over time, typically in the presence of a solvent. mdpi.comescholarship.org MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.

For the pyrrolidine ring, MD simulations can reveal the dynamics of ring puckering, where the five-membered ring rapidly interconverts between different "envelope" and "twisted" conformations. mdpi.com These simulations can also show the preferred rotational states (rotamers) of the hydroxymethyl group and the orientation of the fluorophenyl group. By analyzing the simulation trajectory, one can identify the most populated conformational states and the energy barriers to interconversion between them, providing a comprehensive understanding of the molecule's behavior in solution. escholarship.org

Prediction of Spectroscopic Properties to Aid Experimental Analysis

Computational chemistry can predict various spectroscopic properties, which serves as a powerful tool for interpreting experimental data and confirming the structure of a synthesized compound. By calculating properties like Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies, a theoretical spectrum can be generated and compared directly with an experimental one. researchgate.net

For this compound, calculating the ¹H, ¹³C, and ¹⁹F NMR chemical shifts can help assign the peaks in the experimental NMR spectrum. This is particularly useful for complex stereoisomers where assignments can be ambiguous. Similarly, the calculation of vibrational frequencies can help interpret the IR spectrum, assigning specific absorption bands to the stretching and bending modes of functional groups like the C≡N (nitrile) and C-F bonds. Discrepancies between calculated and experimental spectra can often point to specific structural features or intermolecular interactions, such as hydrogen bonding. researchgate.net

Illustrative Data Table: Predicted vs. Experimental NMR Chemical Shifts

This table provides an example of how calculated NMR data would be compared to experimental results for structural verification.

| Atom | Calculated ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) |

| C2 | 52.1 | 51.8 |

| C3 | 35.8 | 35.5 |

| C4 | 91.5 (J_CF = 175 Hz) | 91.2 (J_CF = 178 Hz) |

| C5 | 50.4 | 50.1 |

| C (Nitrile) | 118.9 | 119.2 |

Development of Computational Models for Fluorinated Heterocyclic Systems

The detailed computational investigation of specific molecules like this compound contributes to a broader goal: the development and refinement of computational models for entire classes of compounds. Fluorinated heterocyclic compounds are of significant interest in medicinal chemistry due to the unique properties conferred by the fluorine atom, such as increased metabolic stability and altered binding affinities. nih.gov

By studying a range of such molecules, researchers can validate and improve the parameters used in computational force fields and quantum chemical methods. This leads to more accurate predictions of structure, stability, and reactivity for new, unstudied molecules. Ultimately, these enhanced computational models can accelerate the drug discovery process by enabling more reliable virtual screening and rational design of novel therapeutic agents containing fluorinated heterocyclic scaffolds. nih.gov

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Methods for Enantioselective Synthesis

The precise stereochemical control required for the synthesis of (3R,4S)-4-Fluoropyrrolidine-3-carbonitrile presents a significant challenge. Future research will likely focus on the development of novel catalytic methods to achieve high enantioselectivity and diastereoselectivity. Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis. mdpi.commdpi.comnih.govbeilstein-journals.orgtandfonline.com The application of proline-based organocatalysts and their derivatives, such as diarylprolinol silyl (B83357) ethers, could provide efficient and environmentally friendly routes to chiral pyrrolidines. mdpi.commdpi.comnih.gov

Furthermore, transition-metal catalysis offers another promising approach. For instance, gold(I)-catalyzed cycloadditions of allenenes have been shown to produce 3,4-disubstituted pyrrolidines with high diastereo- and enantioselectivity. acs.orgthieme-connect.com The exploration of new phosphoramidite (B1245037) ligands in such reactions could be tailored to the specific substrate to enhance stereocontrol. acs.org Additionally, rhodium(II)-catalyzed C-H insertion reactions present a strategy for the direct difunctionalization of the pyrrolidine (B122466) ring.

Recent breakthroughs in catalytic transformations, such as the conversion of epoxides into fluorinated oxetanes using a copper catalyst, highlight the potential for innovative methods to construct fluorinated heterocycles. nus.edu.sgsciencedaily.com Adapting such novel catalytic systems to the synthesis of fluorinated pyrrolidines could provide more direct and efficient synthetic pathways. The development of these advanced catalytic methods will be crucial for making this compound more accessible for research and potential applications.

Exploration of Flow Chemistry and Continuous Processing for Efficient Production

The production of complex and potentially hazardous molecules like fluorinated compounds can be significantly improved through the adoption of flow chemistry and continuous processing. mit.edursc.orgresearchgate.netresearchgate.netrsc.org These technologies offer numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reaction control, and the potential for seamless integration of multiple reaction and purification steps. researchgate.netwhiterose.ac.uk

For the synthesis of this compound, flow chemistry can be particularly beneficial for the fluorination step, which often involves hazardous reagents. researchgate.netchemistryworld.comrsc.org Performing these reactions in a continuous flow reactor can minimize the volume of hazardous material at any given time, thereby improving safety. rsc.org Furthermore, the precise control over reaction parameters such as temperature, pressure, and reaction time in a flow system can lead to higher yields and selectivities.

Continuous processing is also well-suited for catalytic reactions, including the enantioselective syntheses discussed in the previous section. rsc.orgresearchgate.netnih.gov The use of immobilized catalysts in packed-bed reactors can facilitate catalyst recovery and reuse, making the process more economical and sustainable. nih.govnih.gov The development of a continuous multi-step synthesis of this compound, potentially integrating both the formation of the pyrrolidine ring and the introduction of the fluorine and nitrile functionalities, would represent a significant advancement in its efficient production.

Application of Advanced Characterization Techniques for Enhanced Stereochemical Elucidation

The unambiguous determination of the absolute configuration of chiral molecules is critical. For a compound with multiple stereocenters like this compound, this can be particularly challenging. While X-ray crystallography is considered the gold standard, obtaining suitable crystals can be difficult. americanlaboratory.com Vibrational Circular Dichroism (VCD) has emerged as a powerful alternative for determining the absolute configuration of molecules in solution. americanlaboratory.comnih.govschrodinger.comrsc.orgyoutube.com This technique involves comparing the experimental VCD spectrum with that predicted by quantum chemical calculations. americanlaboratory.comschrodinger.com The application of VCD could provide definitive confirmation of the (3R,4S) stereochemistry of the target molecule and its intermediates.

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques are also indispensable for stereochemical analysis. creative-biostructure.comblogspot.comjeol.comwikipedia.orgipb.pt Two-dimensional NMR experiments, such as COSY, HSQC, HMBC, and NOESY, can help to establish the relative stereochemistry of the substituents on the pyrrolidine ring. creative-biostructure.com For determining enantiomeric purity, the use of chiral derivatizing agents, such as Mosher's acid, followed by 19F NMR spectroscopy can be a highly effective method, given the presence of a fluorine atom in the molecule. wikipedia.org Furthermore, chiral lanthanide shift reagents can be employed to induce separation of signals from enantiomers in the NMR spectrum. wikipedia.org

Discovery of New Chemical Transformations and Derivatizations

The pyrrolidine scaffold and the nitrile functional group in this compound offer numerous possibilities for further chemical transformations and derivatizations. Future research is expected to explore the reactivity of this molecule to generate a library of novel compounds with potentially interesting biological activities.

The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing access to a range of new derivatives. The pyrrolidine nitrogen can be functionalized through N-alkylation, N-acylation, or N-arylation to introduce diverse substituents. google.com The development of novel derivatization reagents could also facilitate the analysis of this compound and its analogs. For instance, reagents like (S)-1-(4-dimethylaminophenylcarbonyl)-3-aminopyrrolidine have been developed for the sensitive detection and enantiomeric separation of chiral carboxylic acids. nih.gov

The exploration of reactions involving the fluorinated carbon center could also lead to new chemical entities. The unique electronic properties conferred by the fluorine atom can influence the reactivity of adjacent functional groups, opening up avenues for novel chemical transformations. Research in this area will expand the chemical space accessible from this compound. ekb.egresearchgate.net

Integration with Automated Synthesis and High-Throughput Experimentation Platforms

The integration of automated synthesis and high-throughput experimentation (HTE) platforms is revolutionizing medicinal chemistry and drug discovery. nih.govresearchgate.netoxfordglobal.comnih.govrsc.org These technologies enable the rapid synthesis and screening of large libraries of compounds, accelerating the identification of new drug candidates. nih.govoxfordglobal.com

For a molecule like this compound, which can serve as a chiral building block, automated synthesis platforms can be employed to rapidly generate a diverse range of derivatives. nih.govrsc.org These platforms can automate repetitive synthesis tasks, allowing for the efficient exploration of different substituents and functional groups on the pyrrolidine ring. oxfordglobal.com

High-throughput screening methods can then be used to evaluate the biological activity of the synthesized compounds. Given the presence of fluorine, 19F NMR-based screening techniques, such as FAXS (fluorine chemical shift anisotropy and exchange for screening), offer a powerful tool for identifying compounds that bind to biological targets. nih.govresearchgate.neteurekaselect.combenthamdirect.com The absence of fluorine in most biological systems results in a clean background spectrum, making 19F NMR an ideal method for high-throughput screening of fluorinated compound libraries. nih.gov The integration of automated synthesis and HTE will undoubtedly accelerate the exploration of the therapeutic potential of derivatives of this compound.

Q & A

Q. What are the optimal synthetic routes for (3R,4S)-4-Fluoropyrrolidine-3-carbonitrile, and how can stereochemical purity be ensured?

The synthesis of this compound requires chiral induction to achieve the desired stereochemistry. A common approach involves using chiral auxiliaries or asymmetric catalysts, such as organocatalysts or transition-metal complexes, to control the configuration at the 3R and 4S positions . Key steps include:

- Fluorination of a pyrrolidine precursor using reagents like Selectfluor™ or DAST under controlled temperatures (−20°C to 25°C) to minimize racemization.

- Cyanide introduction via nucleophilic substitution or cyanation reactions, often employing trimethylsilyl cyanide (TMSCN) in aprotic solvents (e.g., THF or DCM).

- Protecting group strategies (e.g., tert-butoxycarbonyl, BOC) to prevent side reactions during functionalization . Stereochemical validation : Chiral HPLC or polarimetry is critical post-synthesis to confirm enantiomeric excess (>98% ee) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : NMR is essential for confirming fluorination (δ ~ -200 ppm for aliphatic fluorides). and NMR resolve pyrrolidine ring protons and nitrile carbons, respectively .

- IR Spectroscopy : The nitrile group exhibits a sharp stretch at ~2240 cm, while the fluorine-carbon bond appears near 1100 cm .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., CHFN), with fragmentation patterns aiding structural elucidation .

Q. How does the fluorination at the 4-position influence the compound’s physicochemical properties?

Fluorine’s electronegativity increases the compound’s polarity, enhancing solubility in polar solvents (e.g., DMSO, ethanol). It also stabilizes the pyrrolidine ring via hyperconjugation, reducing ring puckering and improving metabolic stability in biological systems .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis?

Discrepancies in yields often arise from:

- Reagent purity : Trace moisture in fluorinating agents (e.g., DAST) can hydrolyze intermediates, reducing yields. Use of molecular sieves or anhydrous conditions is recommended .

- Temperature control : Exothermic fluorination steps require precise cooling (−40°C for DAST reactions) to avoid decomposition .

- Catalyst loading : Asymmetric hydrogenation catalysts (e.g., Rhodium-BINAP complexes) must be optimized to 0.5–2 mol% to balance cost and efficiency . Validation : Replicate reactions under inert atmospheres (argon/glovebox) and compare yields with peer-reviewed protocols .

Q. What methodologies are recommended for analyzing enantiomeric excess (ee) and diastereomeric ratios (dr) in fluorinated pyrrolidines?

- Chiral stationary-phase HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol (90:10) mobile phases. Retention times for (3R,4S) vs. (3S,4R) enantiomers typically differ by 1–3 minutes .

- Circular Dichroism (CD) : CD spectra at 220–260 nm distinguish enantiomers based on Cotton effects .

- X-ray crystallography : Single-crystal analysis provides absolute configuration confirmation, though it requires high-purity samples .

Q. How can computational modeling predict the biological activity of this compound derivatives?

- Docking studies : Use software like AutoDock Vina to simulate interactions with targets (e.g., kinases, GPCRs). The nitrile group often acts as a hydrogen-bond acceptor, while fluorine enhances binding via hydrophobic interactions .

- MD simulations : Assess conformational stability of the pyrrolidine ring in aqueous vs. lipid environments to predict membrane permeability .

- QSAR models : Correlate substituent effects (e.g., fluorophenyl vs. pyridyl) with IC values from enzymatic assays .

Q. What strategies mitigate racemization during functionalization of this compound?

- Low-temperature reactions : Perform acylations or alkylations at ≤0°C to preserve stereochemistry .

- Protecting groups : Use BOC or Fmoc groups to shield the pyrrolidine nitrogen during nitrile modifications .

- Non-basic conditions : Avoid strong bases (e.g., NaOH) that promote ring-opening; instead, employ mild bases like KCO in biphasic systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.